![molecular formula C26H26N2O2S B2671752 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 866016-11-7](/img/no-structure.png)
1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a useful research compound. Its molecular formula is C26H26N2O2S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonistic Activity in GnRH Receptor
Thieno[2,3-d]pyrimidine-2,4-diones have been studied for their potential as human GnRH receptor antagonists, useful in treating reproductive diseases. A key structural feature for effective receptor binding activity is the presence of a 2-(2-pyridyl)ethyl group. Hydrophobic substituents at certain positions in the molecule enhance its binding affinity. One compound from this series exhibited a particularly high binding affinity (K(i) of 0.4 nM) to the human GnRH receptor (Guo et al., 2003).
Synthesis of Polyfunctional Fused Heterocyclic Compounds
The chemical synthesis process of polyfunctional fused heterocyclic compounds, including thieno[2,3-d]pyrimidines, has been explored. These synthetic pathways involve reactions with various chemicals like indene-1,3-diones, resulting in compounds with significant biological activities (Hassaneen et al., 2003).
Orally Active Non-Peptide Antagonist Development
Further optimization of thieno[2,3-d]pyrimidine-2,4-diones led to the discovery of orally active, non-peptide antagonists for the human gonadotropin-releasing hormone (GnRH) receptor. Modifications at specific positions of the thieno[2,3-d]pyrimidine-2,4-dione ring were guided by computational modeling. One such compound showed potent in vitro GnRH antagonistic activity and maintained suppressive effects on plasma luteinizing hormone levels in castrated cynomolgus monkeys (Miwa et al., 2011).
Biological Activity of Thienopyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have been synthesized due to their high biological activities. For instance, 4-oxo-thienopyrimidine derivatives act as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities. The synthesis process often involves the reaction of 2-arylmethylene derivatives with other compounds, resulting in biologically active thienopyrimidines (El-Gazzar et al., 2006).
Applications in Nonlinear Optical Properties
Some derivatives of thieno[2,3-d]pyrimidines have been studied for their nonlinear optical properties. One such study focused on push-pull derivatives with varying π-linker structures, revealing significant insights into the intramolecular charge transfer and nonlinear optical response. These compounds are attractive candidates for further studies in nonlinear optical applications due to their observed properties (Klikar et al., 2017).
Antibacterial Evaluation of Substituted Thienopyrimidines
Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis process involved multiple steps, including treatment with various aromatic amines. These new compounds were characterized and showed promising results in antibacterial applications (More et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with ethyl-4-aminocinnamate to form the corresponding chalcone. The chalcone is then reacted with cyclopentanethione in the presence of a base to form the desired cyclopentenone. The cyclopentenone is then reacted with guanidine carbonate to form the final product, 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "ethyl-4-aminocinnamate", "cyclopentanethione", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with ethyl-4-aminocinnamate in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with cyclopentanethione in the presence of a base to form the desired cyclopentenone.", "Step 3: Reaction of the cyclopentenone with guanidine carbonate in the presence of a base to form the final product, 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione." ] } | |
Número CAS |
866016-11-7 |
Nombre del producto |
1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione |
Fórmula molecular |
C26H26N2O2S |
Peso molecular |
430.57 |
Nombre IUPAC |
9-[(2,5-dimethylphenyl)methyl]-11-(4-ethylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C26H26N2O2S/c1-4-18-10-12-20(13-11-18)28-24(29)23-21-6-5-7-22(21)31-25(23)27(26(28)30)15-19-14-16(2)8-9-17(19)3/h8-14H,4-7,15H2,1-3H3 |
Clave InChI |
NBWSGFYKVZDYDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC(=C4)C)C)SC5=C3CCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



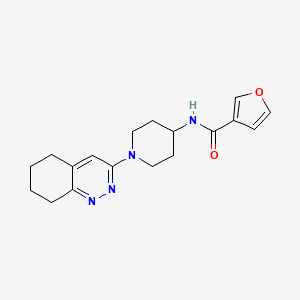
![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)
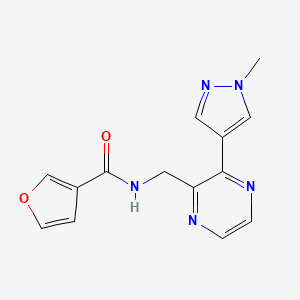
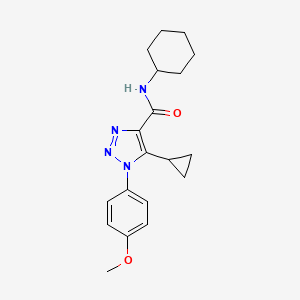
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-5-methoxybenzamide](/img/structure/B2671675.png)
![7-Fluoro-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2671676.png)
![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)
![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2671681.png)
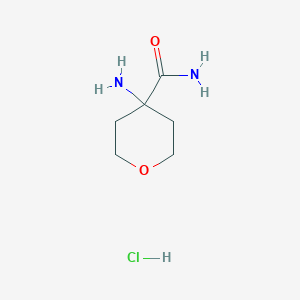
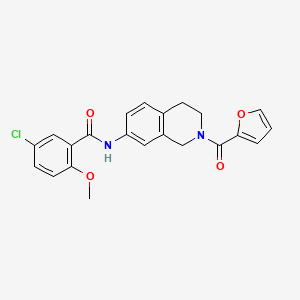
![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2671686.png)